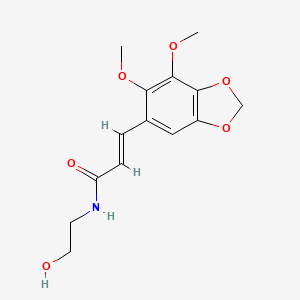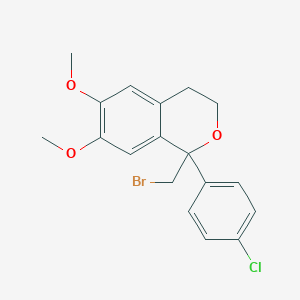
1-ethyl-3-(9H-xanthen-9-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(9H-xanthen-9-yl)urea is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 74428-56-1
Molecular Weight: 240.264 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction of xanthene-9-carboxylic acid with urea, followed by N-ethylation. The detailed steps are as follows:
Formation of Xanthene-9-Carboxylic Acid: Xanthene-9-carboxylic acid is synthesized through appropriate reactions (e.g., Friedel-Crafts acylation).
Reaction with Urea: Xanthene-9-carboxylic acid reacts with urea to form 1-ethyl-3-(9H-xanthen-9-yl)urea.
N-Ethylation: The final step involves N-ethylation of the urea moiety .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented due to its rarity and specialized applications.
Chemical Reactions Analysis
1-Ethyl-3-(9H-xanthen-9-yl)urea can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at the urea nitrogen or xanthene ring are possible.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids/bases are relevant.
Major Products: These reactions yield derivatives of the compound with altered functional groups .
Scientific Research Applications
1-Ethyl-3-(9H-xanthen-9-yl)urea finds applications in:
Chemistry: Fluorescent labeling and imaging studies.
Biology: Cellular imaging, tracking, and detection of specific biomolecules.
Medicine: Diagnostic tools and drug delivery systems.
Industry: Dye lasers, sensors, and optoelectronic devices .
Mechanism of Action
The compound’s mechanism of action involves:
Fluorescence: Due to its xanthene moiety, it exhibits strong fluorescence.
Targeting: It selectively binds to specific cellular structures or molecules.
Pathways: The exact pathways depend on the specific application .
Comparison with Similar Compounds
1-Ethyl-3-(9H-xanthen-9-yl)urea stands out due to its unique combination of fluorescence properties and urea functionality. Similar compounds include other xanthene derivatives and fluorescent dyes .
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-ethyl-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C16H16N2O2/c1-2-17-16(19)18-15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H2,17,18,19) |
InChI Key |
HLYZZLDMHPQAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11481205.png)
![7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481211.png)
![2-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B11481215.png)
![3-(4-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481229.png)
![3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11481230.png)
![1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11481243.png)
![5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481250.png)

![2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid](/img/structure/B11481265.png)
![[(1-benzyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11481268.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11481275.png)
![6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11481283.png)

![Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-](/img/structure/B11481291.png)
